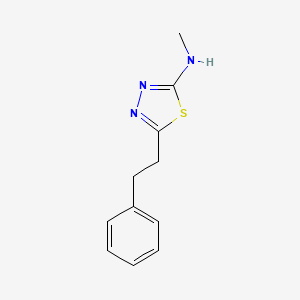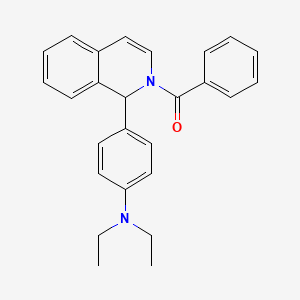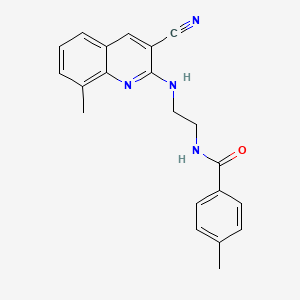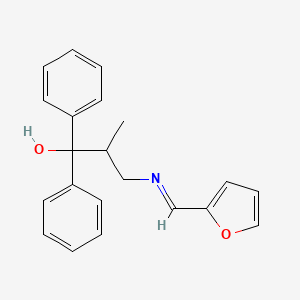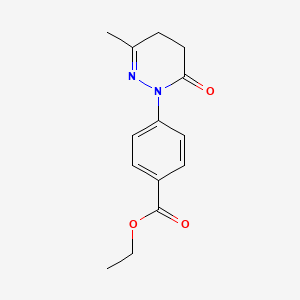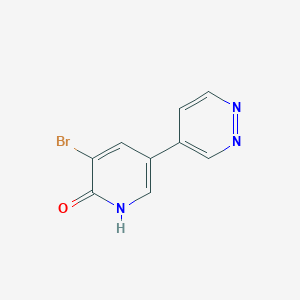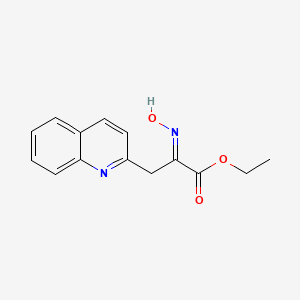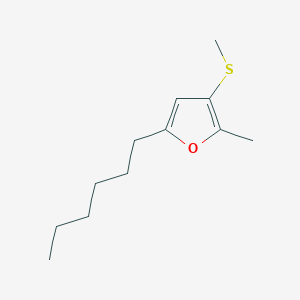
5-Hexyl-2-methyl-3-(methylsulfanyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-methyl-3-(methylsulfanyl)furan is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-methyl-3-(methylsulfanyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and hexyl bromide.
Alkylation: 2-Methylfuran undergoes alkylation with hexyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the hexyl group at the 5-position.
Thioether Formation: The resulting intermediate is then treated with methylthiol (CH₃SH) in the presence of a suitable catalyst, such as a Lewis acid, to introduce the methylsulfanyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the methylsulfanyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like halides or amines replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Halogenated or aminated furans
Applications De Recherche Scientifique
5-Hexyl-2-methyl-3-(methylsulfanyl)furan has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the flavor and fragrance industry due to its unique odor profile, contributing to the formulation of various products.
Mécanisme D'action
The mechanism by which 5-Hexyl-2-methyl-3-(methylsulfanyl)furan exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the methylsulfanyl group can enhance its binding affinity to certain proteins, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(methylsulfanyl)furan: Lacks the hexyl group, making it less hydrophobic and potentially less bioactive.
5-Hexyl-2-methylfuran: Lacks the methylsulfanyl group, which may reduce its reactivity in certain chemical reactions.
2-Methyl-5-(methylsulfanyl)furan: The position of the methylsulfanyl group is different, which can significantly alter its chemical and biological properties.
Uniqueness
5-Hexyl-2-methyl-3-(methylsulfanyl)furan is unique due to the combination of its hexyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications, from chemical synthesis to biological research.
Propriétés
Numéro CAS |
88319-96-4 |
|---|---|
Formule moléculaire |
C12H20OS |
Poids moléculaire |
212.35 g/mol |
Nom IUPAC |
5-hexyl-2-methyl-3-methylsulfanylfuran |
InChI |
InChI=1S/C12H20OS/c1-4-5-6-7-8-11-9-12(14-3)10(2)13-11/h9H,4-8H2,1-3H3 |
Clé InChI |
QNTOGKYBKXEBGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(O1)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)


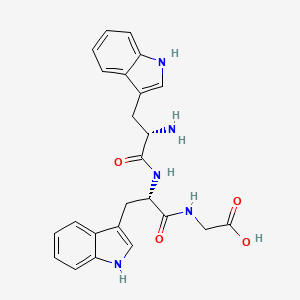
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
